molecular formula C7H5N3O2 B1583931 Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 21038-66-4

Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B1583931
Key on ui cas rn: 21038-66-4
M. Wt: 163.13 g/mol
InChI Key: JQPYINKVAWEQDQ-UHFFFAOYSA-N
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Patent
US07504397B2

Procedure details

A slurry of 2-aminonicotinic acid (10 g, 72.5 mmol), ammonium chloride (39 g, 725 mmol) and potassium cyanate (30 g, 362 mmol) in water (80 ml) was heated to 80° C. and maintained at this temperature with stirring for 30 minutes before being heated to 200° C. The mixture was stirred for 2 hours at this elevated temperature and then left to cool. Water (200 ml) was then added and the resultant mixture filtered. The solid was washed with hot water (100 ml) and then with cold water (2×100 ml) to give a yellow solid which corresponded to the title compound (11.79 g, 99%) in suitably clean form to be used without any further purification. m/z (LC-MSW, ESP):164 [M+H]+, R/T=2.11 mins.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Name
potassium cyanate
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.[Cl-].[NH4+].[O-:13][C:14]#[N:15].[K+]>O>[NH:1]1[C:2]2[N:10]=[CH:9][CH:8]=[CH:7][C:3]=2[C:4](=[O:6])[NH:15][C:14]1=[O:13] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=N1
Name
Quantity
39 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
potassium cyanate
Quantity
30 g
Type
reactant
Smiles
[O-]C#N.[K+]
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
with stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature
STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 hours at this elevated temperature
Duration
2 h
WAIT
Type
WAIT
Details
left
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the resultant mixture filtered
WASH
Type
WASH
Details
The solid was washed with hot water (100 ml)
CUSTOM
Type
CUSTOM
Details
with cold water (2×100 ml) to give a yellow solid which

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1C(NC(C2=C1N=CC=C2)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.79 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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